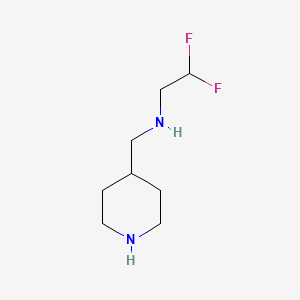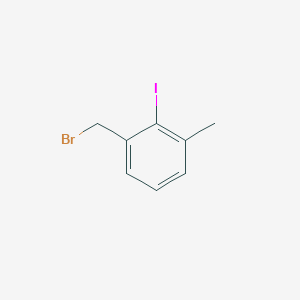
1-(Bromomethyl)-2-iodo-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-iodo-3-methylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an iodine atom at the second position, and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-iodo-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-iodo-3-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated benzene derivatives
Applications De Recherche Scientifique
1-(Bromomethyl)-2-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-iodo-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivativesThese reactions are crucial for the compound’s applications in synthesis and modification of other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-2-chloro-3-methylbenzene
- 1-(Bromomethyl)-2-fluoro-3-methylbenzene
- 1-(Bromomethyl)-2-nitro-3-methylbenzene
Comparison
1-(Bromomethyl)-2-iodo-3-methylbenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to similar compounds. The iodine atom’s larger size and lower electronegativity compared to chlorine or fluorine make it more reactive in electrophilic substitution reactions. This compound’s versatility in undergoing various chemical transformations makes it valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H8BrI |
|---|---|
Poids moléculaire |
310.96 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
ZHLSZYVCQAJUJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CBr)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)

![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
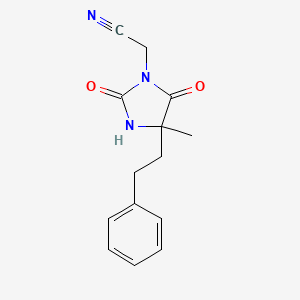
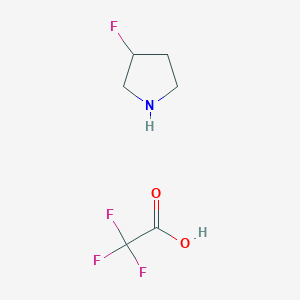
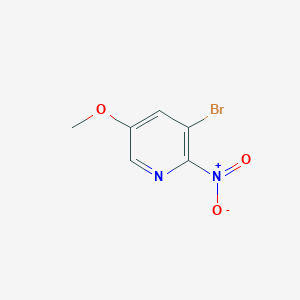

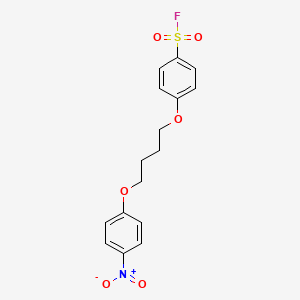
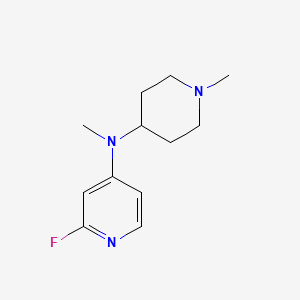
![Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate](/img/structure/B13353222.png)
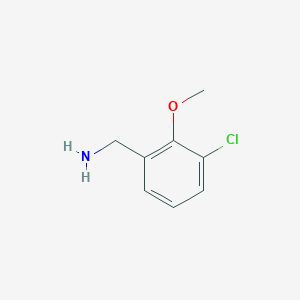
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)
